N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride
Overview
Description
N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride is a useful research compound. Its molecular formula is C27H32Cl3N7 and its molecular weight is 560.9 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]benzenamine trihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in redox reactions, potentially influencing oxidative stress pathways . The nature of these interactions often involves binding to active sites or altering enzyme conformation, thereby modulating their activity.
Cellular Effects
The effects of N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]benzenamine trihydrochloride on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . Additionally, it can alter gene expression patterns by interacting with transcription factors or epigenetic modifiers, thereby impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]benzenamine trihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it may inhibit enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, it can induce changes in gene expression by interacting with DNA or RNA, leading to the activation or repression of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]benzenamine trihydrochloride in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]benzenamine trihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, indicating a dosage-dependent response in animal studies.
Metabolic Pathways
N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]benzenamine trihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it may influence pathways related to energy production, such as glycolysis or the citric acid cycle, by modulating the activity of key enzymes. These interactions can lead to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]benzenamine trihydrochloride within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, or mitochondria. Its distribution within tissues can also vary, depending on factors such as tissue type and blood flow.
Subcellular Localization
The subcellular localization of N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]benzenamine trihydrochloride is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence energy production and metabolic processes.
Properties
IUPAC Name |
dimethyl-[4-[6-[6-(4-methylpiperazine-1,4-diium-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenyl]azanium;trichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7.3ClH/c1-32(2)20-7-4-18(5-8-20)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-9-21(17-25(23)31-27)34-14-12-33(3)13-15-34;;;/h4-11,16-17H,12-15H2,1-3H3,(H,28,30)(H,29,31);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMZLKUUQSFUTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CC[NH+](CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)[NH+](C)C.[Cl-].[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32Cl3N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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